N-(4-butylphenyl)-2-iodoacetamide
Description
Contextualization within the Iodoacetamide (B48618) Class of Alkylating Reagents
Iodoacetamides are a well-known class of alkylating agents in chemical biology and proteomics. Their primary mechanism of action involves the covalent modification of nucleophilic residues in proteins, most notably the thiol group of cysteine. sigmaaldrich.com This reaction, known as alkylation, is highly efficient and results in a stable thioether bond.
The reactivity of iodoacetamide and its derivatives is dependent on the pH of the environment. At a slightly alkaline pH, the reaction is highly specific for cysteine residues. However, under less controlled conditions, other nucleophilic amino acid side chains, such as those of lysine (B10760008), histidine, and methionine, can also be modified. sigmaaldrich.com The addition of different substituents to the acetamide (B32628) nitrogen, such as the 4-butylphenyl group in the case of N-(4-butylphenyl)-2-iodoacetamide, can modulate the compound's solubility, steric hindrance, and potential for non-covalent interactions, thereby influencing its reactivity and target specificity.
Historical Perspective of Alkylating Agents as Research Probes
The history of alkylating agents is rooted in the early 20th century, with their initial development as chemical warfare agents, such as mustard gas, during World War I. Observations of the profound biological effects of these compounds, particularly their ability to damage DNA and kill rapidly dividing cells, led to their investigation as potential therapeutics. This research paved the way for the development of the first generation of chemotherapy drugs.
Beyond their therapeutic applications, the ability of alkylating agents to form stable covalent bonds with biological macromolecules made them invaluable tools for basic research. Scientists began to utilize these compounds to map the active sites of enzymes, identify functionally important amino acid residues, and probe protein structure and function. The development of various derivatives with different reactive groups and reporter tags has expanded their utility, making them a cornerstone of chemical biology and proteomics.
Overview of Research Utility and Significance in Biological Systems
The significance of iodoacetamide-based probes lies in their ability to selectively label and modify proteins. This has been instrumental in a wide range of applications:
Proteomics and Peptide Mapping: Iodoacetamide is routinely used to alkylate cysteine residues after reduction of disulfide bonds in proteins. This prevents the re-formation of disulfide bridges and allows for accurate protein sequencing and identification by mass spectrometry.
Enzyme Inhibition Studies: By modifying catalytically important cysteine residues in the active site, iodoacetamide and its derivatives can act as irreversible enzyme inhibitors. This allows researchers to study enzyme mechanisms and identify potential drug targets.
Chemical Proteomics: More complex iodoacetamide derivatives, often incorporating reporter tags such as fluorophores or biotin (B1667282), are used as activity-based probes to profile the activity of entire enzyme families within complex biological samples.
The this compound molecule, with its hydrophobic butylphenyl group, could potentially be used to target proteins in non-polar environments, such as within cell membranes or in hydrophobic pockets of enzymes. The butyl group may also introduce specific steric or hydrophobic interactions that could lead to novel labeling patterns compared to the parent iodoacetamide. While detailed research on this specific compound is not yet prevalent in publicly available literature, its chemical nature suggests it is a candidate for such specialized applications in chemical biology.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16INO |
|---|---|
Molecular Weight |
317.17 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-iodoacetamide |
InChI |
InChI=1S/C12H16INO/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13/h5-8H,2-4,9H2,1H3,(H,14,15) |
InChI Key |
OITIQHRCIQJOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CI |
Origin of Product |
United States |
Synthetic Strategies and Derivatization Approaches for N 4 Butylphenyl 2 Iodoacetamide
Chemical Synthesis Pathways of N-(4-butylphenyl)-2-iodoacetamide
The synthesis of this compound can be inferred from established methods for creating similar N-aryl iodoacetamide (B48618) derivatives. A common and direct approach involves the acylation of 4-butylaniline (B89568) with a reactive iodoacetylating agent.
A plausible synthetic route would be the reaction of 4-butylaniline with iodoacetyl chloride or iodoacetic anhydride (B1165640) in the presence of a non-nucleophilic base to neutralize the hydrogen iodide byproduct. An alternative two-step pathway is also feasible and often preferred to handle the instability of iodoacetylating agents. This method involves:
Chloroacetylation: Reaction of 4-butylaniline with chloroacetyl chloride to form the more stable intermediate, N-(4-butylphenyl)-2-chloroacetamide. This reaction is analogous to the synthesis of N-phenyl-2-chloroacetamide, a precursor for other derivatives. nih.gov
Halogen Exchange (Finkelstein Reaction): The resulting chloroacetamide intermediate is then treated with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), typically in an acetone (B3395972) solvent. The equilibrium of this reaction is driven towards the iodoacetamide product due to the low solubility of sodium chloride in acetone, which causes it to precipitate out of the solution.
This general methodology has been applied to synthesize various iodoacetamide derivatives with different N-substituents for biological studies. nih.gov The final product, this compound, would be purified using standard techniques like recrystallization or column chromatography.
Synthesis of Isotopically Labeled this compound for Quantitative Proteomics
Quantitative proteomics often relies on the incorporation of stable isotopes to differentiate and measure protein abundance between different samples. mdpi.com this compound can be synthesized with isotopic labels to serve as a tool for these quantitative studies. The labeling can be achieved by introducing heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule's structure. mdpi.comrug.nl
The synthesis would involve using isotopically labeled starting materials. For instance, a labeled 4-butylaniline or a labeled iodoacetic acid could be used in the synthetic pathways described above. A prominent strategy in quantitative proteomics is the use of paired isotopic probes, often referred to as "light" and "heavy" versions. nih.gov For example, a "light" this compound would be synthesized using naturally abundant isotopes, while its "heavy" counterpart would incorporate several ¹³C or ²H atoms. mdpi.comnih.gov
One established method that uses this principle is Isotope-Coded Affinity Tagging (ICAT). mdpi.comrug.nl In an analogous approach, a "light" version of the probe would be used to label one proteome sample, and the "heavy" version would label another. nih.gov After labeling, the samples are combined, and the relative abundance of specific cysteine-containing peptides can be accurately determined by mass spectrometry by comparing the signal intensities of the light and heavy peptide pairs. rug.nlnih.gov This approach provides a powerful tool for cysteine-reactivity profiling and quantifying changes in post-translational modifications. nih.gov
Derivatization for Activity-Based Protein Profiling (ABPP) Probes
Activity-Based Protein Profiling (ABPP) is a chemical proteomic strategy that uses active site-directed covalent probes to assess the functional state of enzymes in complex biological systems. The iodoacetamide moiety serves as a reactive group in these probes. By derivatizing this compound with various tags, its utility can be extended for visualization, enrichment, and identification of protein targets.
To visualize labeled proteins in cells or gels, a fluorescent dye can be attached to the iodoacetamide core. Boron-dipyrromethene (BODIPY) dyes are particularly well-suited for this purpose due to their high fluorescence quantum yield, narrow excitation and emission bands, and good photostability. nih.govbiorxiv.org
A fluorescent probe like BODIPY-iodoacetamide (BODIPY-IAM) is synthesized by conjugating a BODIPY fluorophore to an iodoacetamide linker. nih.govresearchgate.net The synthesis of the BODIPY core itself is a multi-step process, after which it is functionalized to allow attachment of the iodoacetamide group. nih.govbiorxiv.org Once synthesized, the BODIPY-IAM probe can be introduced to cells or cell lysates. nih.gov The iodoacetamide group covalently attaches to cysteine residues on target proteins, allowing for their detection via fluorescence microscopy or in-gel fluorescence scanning after separation by SDS-PAGE. nih.gov This enables the spatial localization and quantification of labeled proteins within cellular compartments. nih.gov
Biotinylation is a powerful technique used to enrich and isolate labeled proteins from complex mixtures. diva-portal.org This is achieved by derivatizing the iodoacetamide probe with a biotin (B1667282) tag. The resulting biotin-iodoacetamide reagent retains the thiol-reactivity of the iodoacetamide group. sigmaaldrich.com
After labeling proteins in a proteome, the biotin tag allows for the highly specific and high-affinity capture of the labeled proteins using streptavidin- or avidin-conjugated beads. sigmaaldrich.comnih.gov This affinity purification step significantly simplifies the protein mixture, enabling the identification of low-abundance proteins by mass spectrometry. sigmaaldrich.com This strategy is a cornerstone of methods like the original Isotope-Coded Affinity Tag (ICAT), which combines isotopic labeling with biotin affinity capture for quantitative proteomics. rug.nlnih.gov The process involves labeling, affinity enrichment of biotinylated peptides, and subsequent analysis by mass spectrometry to identify and quantify the target proteins. sigmaaldrich.com
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. cpcscientific.com Incorporating a bioorthogonal handle, such as an alkyne or an azide (B81097), into the this compound structure allows for a two-step labeling procedure using "click chemistry." nih.gov
The probe first reacts with its protein targets via the iodoacetamide group. In a second step, a reporter tag (e.g., a fluorophore or biotin) containing the complementary reactive handle is "clicked" on. The most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide. organic-chemistry.orginterchim.frbroadpharm.com
Alkyne Handle: An iodoacetamide-alkyne probe can be synthesized and used to label proteins. nih.govmedchemexpress.com Subsequently, an azide-modified reporter tag can be attached using the CuAAC reaction. cpcscientific.commedchemexpress.com This modular approach is highly versatile, as it allows the same alkyne-labeled proteome to be treated with different azide-containing reporters for various downstream applications.
Azide Handle: Conversely, an iodoacetamide-azide probe can be used for the initial labeling. medchemexpress.comsigmaaldrich.com The labeled proteins are then detected or captured by reacting them with an alkyne-modified reporter tag. nih.govmedchemexpress.com Besides CuAAC, copper-free click chemistry variants, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be used, which is particularly advantageous for applications in living cells where the copper catalyst can be toxic. cpcscientific.comyoutube.com
This two-step click chemistry approach provides flexibility and efficiency for a wide range of applications in chemical biology, from protein visualization and enrichment to quantitative proteomics. nih.gov
Molecular Mechanisms of Action: Protein Alkylation by N 4 Butylphenyl 2 Iodoacetamide
Nucleophilic Reactivity Towards Cysteine Thiols
The primary target for alkylation by N-(4-butylphenyl)-2-iodoacetamide and other iodoacetamide-based compounds is the thiol group (-SH) of cysteine residues. creative-proteomics.comnih.gov Cysteine's thiol group is highly nucleophilic, especially in its deprotonated thiolate anion form (S⁻), making it susceptible to reaction with electrophiles. nih.govnih.gov This reactivity is fundamental to the role of cysteine in enzyme catalysis, protein structure, and redox signaling. nih.gov The alkylation of these thiol groups by this compound effectively "caps" the cysteine residue, preventing it from participating in other reactions, such as the formation of disulfide bonds. creative-proteomics.com
The covalent modification of cysteine by this compound proceeds through a bimolecular nucleophilic substitution (SN2) reaction. nih.gov In this mechanism, the deprotonated thiolate anion of a cysteine residue acts as the nucleophile. nih.gov It attacks the electrophilic carbon atom of the iodoacetamide (B48618) group, which is bonded to the highly electronegative iodine atom. nih.gov This nucleophilic attack results in the displacement of the iodine atom as the leaving group (iodide anion), forming a stable and irreversible thioether bond between the protein and the N-(4-butylphenyl)-acetamide moiety. creative-proteomics.comnih.gov This covalent linkage is very stable, making it well-suited for applications like peptide mapping and mass spectrometry analysis. nih.gov
Table 1: Key Components of the SN2 Alkylation Reaction
| Component | Role | Description |
|---|---|---|
| Cysteine Thiolate (S⁻) | Nucleophile | The deprotonated thiol group of a cysteine residue, which is electron-rich. creative-proteomics.comnih.gov |
| Iodoacetamide Carbon | Electrophile | The carbon atom attached to the iodine in the reagent, which is electron-deficient. nih.gov |
| Iodine | Leaving Group | Displaced as an iodide anion (I⁻) upon nucleophilic attack. nih.gov |
The reaction of iodoacetamide derivatives with protein thiols is selective, although not entirely specific. creative-proteomics.comnih.gov Cysteine residues are the primary target due to the high nucleophilicity of the thiolate anion. creative-proteomics.com The reaction kinetics are influenced by several factors:
pH: The reaction is pH-dependent because the thiol group must be in its deprotonated thiolate form to act as an effective nucleophile. nih.gov The average pKₐ of a cysteine thiol is around 8.5. nih.gov Therefore, the reaction rate increases at slightly alkaline pH values (typically pH 8-9), which favor the formation of the more reactive thiolate anion. researchgate.net
Temperature: Like most chemical reactions, the rate of alkylation increases with temperature. Reactions are often carried out at temperatures ranging from room temperature to 37°C to enhance the reaction rate. creative-proteomics.com
Concentration: The concentration of the alkylating agent is a critical parameter. creative-proteomics.com Higher concentrations can increase the extent of alkylation but also raise the risk of non-specific modifications. creative-proteomics.comnih.gov
While iodoacetamides are highly reactive towards cysteine, they are generally less reactive than maleimide-based reagents like N-ethylmaleimide (NEM). nih.gov This allows for more targeted labeling of the most reactive cysteines under controlled conditions. nih.gov
Table 2: Factors Influencing Alkylation Reaction Kinetics
| Factor | Effect on Reaction | Rationale |
|---|---|---|
| pH | Rate increases at slightly alkaline pH (8-9). researchgate.net | Favors deprotonation of the cysteine thiol (-SH) to the more nucleophilic thiolate anion (S⁻). nih.gov |
| Temperature | Rate increases with higher temperatures (e.g., RT to 37°C). creative-proteomics.com | Provides the necessary activation energy for the reaction. |
| Concentration | Higher reagent concentration increases the extent of alkylation. creative-proteomics.com | Increases the probability of collision between the reagent and the target residue. |
Interaction with Other Nucleophilic Residues (e.g., Histidine)
While cysteine is the preferred target, this compound can also react with other nucleophilic amino acid residues, particularly when used in excess or under certain pH conditions. nih.govnih.gov These side reactions can lead to the modification of:
Histidine: The imidazole (B134444) ring of histidine can be alkylated by iodoacetamide. nih.govinterchim.fr This reaction is generally slower than the reaction with cysteine and is known to be responsible for the inhibition of enzymes like ribonuclease, where a histidine residue is part of the active site. interchim.frresearchgate.net The alkylation of histidine by iodoacetamide has been observed to occur at pH values above 5. nih.gov
Lysine (B10760008): The amino group in the side chain of lysine can be alkylated, though this typically requires higher pH (above 7) and is less common than cysteine modification. creative-proteomics.comnih.gov
Methionine: The thioether group of methionine can be alkylated by iodoacetamide in a reaction that is fast and largely independent of pH. nih.govresearchgate.net
N-terminus: The N-terminal amino group of a peptide or protein can also undergo carbamidomethylation. nih.gov
The potential for these side reactions necessitates careful control of reaction conditions, such as pH and reagent concentration, to ensure the desired selectivity for cysteine residues. researchgate.net
Impact on Protein Function and Conformational Dynamics
The covalent alkylation of amino acid residues by this compound has significant consequences for protein function and structure. By blocking key residues, the compound can act as an irreversible inhibitor of enzymes. interchim.frwikipedia.org
Enzyme Inhibition: If the alkylated cysteine or histidine residue is part of the enzyme's active site, the modification will block its catalytic activity. interchim.fr For example, iodoacetamide is an irreversible inhibitor of cysteine peptidases and deubiquitinase enzymes (DUBs) because it alkylates the catalytic cysteine residue. interchim.frwikipedia.org
Disruption of Structural Integrity: Cysteine residues are often involved in forming disulfide bonds, which are crucial for stabilizing the tertiary and quaternary structure of many proteins. By alkylating free thiols, this compound prevents the formation of these bonds, which can alter the protein's conformation. creative-proteomics.com This is a primary application in proteomics, where it is used to maintain proteins in a reduced state for accurate analysis. creative-proteomics.com
Alteration of Binding Sites: The modification of residues within or near binding sites for substrates, cofactors, or other proteins can disrupt these interactions, leading to a loss of biological function.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Iodoacetamide (IAM) |
| N-ethylmaleimide (NEM) |
| Cysteine |
| Histidine |
| Lysine |
| Methionine |
| Ribonuclease |
Identification and Characterization of Biological Targets of N 4 Butylphenyl 2 Iodoacetamide
Proteomic Profiling of Cysteine Reactivity
The identification of protein targets for a cysteine-reactive compound like N-(4-butylphenyl)-2-iodoacetamide relies on proteomic strategies that map these interactions across the entire complement of proteins in a cell (the proteome). These methods exploit the specific reactivity of the iodoacetamide (B48618) group.
Global reactive thiolome mapping aims to identify all accessible and reactive cysteine residues within a proteome. A common strategy involves using chemical probes that are structurally similar to this compound. These probes typically contain an iodoacetamide "warhead" to react with cysteines and a "handle" (like an alkyne or biotin (B1667282) tag) for subsequent enrichment and identification. nih.gov
The general workflow for this approach, often termed Activity-Based Protein Profiling (ABPP), is as follows:
A cell or tissue lysate is treated with the iodoacetamide-based probe.
The probe covalently labels reactive cysteine thiols.
The probe-labeled proteins are enriched, often using the tag handle (e.g., biotin-streptavidin affinity purification). nih.gov
The enriched proteins are digested into smaller peptide fragments, and the labeled peptides are identified using mass spectrometry. nih.govnih.gov
This process generates a global map of reactive cysteines that are potential targets for covalent modification.
To pinpoint the specific targets of a compound like this compound, a differential or competitive profiling approach is used. This method compares the cysteine reactivity profile of a proteome in the presence and absence of the compound.
In this technique, two proteome samples are prepared. One is treated with the compound of interest (e.g., this compound), and the other is treated with a vehicle control. Subsequently, both samples are treated with a broad-spectrum iodoacetamide probe that has an isotopic label. By comparing the probe-labeling patterns between the two samples using quantitative mass spectrometry, researchers can identify cysteines where the probe was blocked by the pre-treatment with the compound. A significant reduction in probe labeling for a specific cysteine indicates that it is a direct target of the compound. nih.gov
This method not only identifies the protein targets but also provides precise information on the site of covalent modification.
Table 1: Proteomic Techniques for Cysteine Reactivity Profiling
| Technique | Description | Purpose | Key Reagents |
|---|---|---|---|
| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to tag and identify active enzyme families or reactive residues directly in complex proteomes. | Global mapping of reactive residues and target identification. | Iodoacetamide-alkyne (IA-alkyne) probes, biotinylated probes. nih.govnih.gov |
| Isotopic Tandem Orthogonal Proteolysis (isoTOP-ABPP) | A quantitative, competitive ABPP method using isotopically labeled probes or tags to compare cysteine reactivity between two proteome states (e.g., treated vs. untreated). | Differential analysis to find specific targets of a compound and quantify changes in cysteine reactivity. nih.gov | Light and heavy isotopically labeled cleavable tags or probes. nih.gov |
| Isotope-Coded Affinity Tags (ICAT) | An early quantitative proteomics method using light and heavy isotope-coded tags with a cysteine-reactive group (iodoacetamide) to compare protein abundance. | Relative quantification of cysteine-containing proteins between two samples. | d0 (light) and d8 (heavy) ICAT reagents. |
Specific Protein Targets and Their Functional Implications
While direct proteomic studies on this compound are not publicly documented, the established reactivity of its iodoacetamide group allows for informed predictions of its biological targets. Based on studies of similar covalent inhibitors, a primary target is the cytoskeletal protein tubulin.
Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. researchgate.net They are crucial components of the cytoskeleton, playing essential roles in cell division, structure, and intracellular transport. Their dynamic nature, characterized by phases of polymerization and depolymerization, is critical for their function. Several anticancer drugs function by disrupting microtubule dynamics. nih.gov A class of these inhibitors acts by forming covalent bonds with specific cysteine residues on tubulin.
Research has identified specific residues on β-tubulin that are targeted by covalent inhibitors. A key and well-documented site is Cysteine-239 (Cys-239) . nih.govresearchgate.netnih.gov Studies have shown that small molecules, including the iodoacetamide-containing compound N,N'-ethylene-bis(iodoacetamide) (EBI), can selectively form a covalent bond with Cys-239 on β-tubulin. nih.gov This covalent modification of β-tubulin prevents the polymerization of the tubulin dimers into microtubules. nih.gov
The specificity of this interaction is highlighted by the fact that tubulin isoforms containing Cys-239 are affected by these agents, while isoforms where this residue is replaced (e.g., with serine) are not. nih.gov While other residues like β-Glu-198 have been implicated in hydrogen bonding with some inhibitors, Cys-239 is a confirmed site for covalent alkylation by electrophilic small molecules. acs.org
The covalent modification of Cys-239 has profound consequences for microtubule function. By preventing the proper polymerization of tubulin heterodimers, these agents disrupt the formation and stability of microtubules. researchgate.netnih.gov This leads to a collapse of the microtubule network, which compromises the structural integrity of the cytoskeleton. researchgate.net
Functionally, this disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly to segregate chromosomes. nih.gov This mitotic arrest ultimately triggers programmed cell death, or apoptosis. researchgate.net Furthermore, some studies suggest that the covalent modification of Cys-239 can mark the tubulin protein for degradation via the proteasome, representing another mechanism of action for this class of inhibitors. nih.gov
Table 2: Profile of Tubulin as a Target for Covalent Modification
| Target Protein | Specific Residue | Molecule Type | Functional Consequence |
|---|---|---|---|
| β-Tubulin | Cys-239 | Small-molecule electrophiles (including iodoacetamide-based compounds). nih.gov | Covalent alkylation of the cysteine thiol group. nih.govresearchgate.net |
| β-Tubulin | Cys-239 | Covalent modification by inhibitor. | Inhibition of tubulin polymerization, disruption of microtubule dynamics. nih.gov |
| β-Tubulin | Cys-239 | Disruption of microtubule network. | Collapse of cytoskeleton, cell cycle arrest at G2/M phase, induction of apoptosis, and promotion of tubulin degradation. nih.govresearchgate.netnih.gov |
Deubiquitinase (DUB) Enzyme Inhibition
Deubiquitinating enzymes (DUBs) are a large family of proteases that play a crucial role in the ubiquitin-proteasome system by removing ubiquitin from proteins and polyubiquitin (B1169507) chains. nih.gov The catalytic activity of most DUBs relies on a cysteine residue in their active site, making them susceptible to inhibition by electrophilic compounds like iodoacetamide and its derivatives. ubpbio.com
Iodoacetamide itself is recognized as a general, irreversible inhibitor of cysteine proteases, including DUBs, through the alkylation of the catalytic cysteine. wikipedia.orgubpbio.com The introduction of an N-aryl substituent, such as the 4-butylphenyl group in this compound, can modulate the reactivity and selectivity of the iodoacetamide scaffold. While specific studies focusing exclusively on this compound's interaction with DUBs are not extensively documented in publicly available research, the known reactivity of the iodoacetamide warhead suggests it would act as an inhibitor. The N-aryl group can influence the compound's affinity for the enzyme's binding pocket, potentially leading to increased potency or altered selectivity compared to the parent iodoacetamide. For instance, studies on other N-substituted iodoacetamides have demonstrated their utility in probing DUB activity and identifying specific DUBs in complex biological samples. The general mechanism of inhibition involves the nucleophilic attack by the catalytic cysteine's thiolate anion on the electrophilic carbon of the iodoacetamide, leading to a stable covalent adduct and inactivation of the enzyme.
Other Enzyme Systems (e.g., Thioredoxin Reductase, Transglutaminases)
Beyond DUBs, the electrophilic nature of this compound makes it a potential inhibitor of other enzyme systems that rely on reactive cysteine or other nucleophilic residues for their function.
Thioredoxin Reductase (TrxR): Thioredoxin reductase is a key enzyme in cellular redox regulation, and its active site contains a highly reactive selenocysteine (B57510) residue, making it a prime target for electrophilic inhibitors. nih.gov Various alkylating agents have been shown to inhibit TrxR. nih.gov For example, organotin compounds containing a butyltin(IV) moiety have been demonstrated to inhibit thioredoxin reductase. nih.gov While direct inhibition of TrxR by this compound has not been explicitly detailed in available literature, the presence of the reactive iodoacetamide group suggests a high probability of interaction. The inhibition would likely proceed through the alkylation of the active site selenocysteine, leading to irreversible inactivation of the enzyme. The potency of such inhibition would be influenced by the 4-butylphenyl group's fit within the enzyme's substrate-binding site.
A standard method to assess TrxR activity and its inhibition is the DTNB assay, where the reduction of 5,5′-dithiobis(2-nitrobenzoic acid) by the enzyme is monitored spectrophotometrically. sigmaaldrich.com
Transglutaminases (TGases): Transglutaminases are a family of enzymes that catalyze the formation of isopeptide bonds between glutamine and lysine (B10760008) residues in proteins. wikipedia.org Tissue transglutaminase (tTG or TG2), a prominent member of this family, has a critical cysteine residue in its active site. nih.gov This makes it a target for irreversible inhibitors, including iodoacetamide. nih.gov The inhibition of TG2 by iodoacetamide-based compounds prevents the formation of protein cross-links. While specific data on this compound is scarce, its structural similarity to known iodoacetamide inhibitors of TG2 suggests it would exhibit similar inhibitory activity. The N-aryl group could potentially enhance binding to the active site, thereby influencing its inhibitory constant.
Advanced Chemoproteomic Methodologies for Target Deconvolution
To identify the specific protein targets of a reactive compound like this compound, advanced chemoproteomic techniques are employed. These methods allow for the global profiling of protein interactions within a complex biological system.
Mass Spectrometry-Based Approaches for Adduct Identification (e.g., MALDI-TOF MS, LC-MS/MS)
Mass spectrometry (MS) is a cornerstone of proteomics and is essential for identifying proteins that have been covalently modified by a chemical probe. nih.gov Following the incubation of cells or cell lysates with this compound, adducted proteins can be isolated and digested into smaller peptides. These peptide mixtures are then analyzed by MS to identify the specific peptides—and by extension, the proteins—that have been modified.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used for peptide mass fingerprinting. rockefeller.edu The mass of a peptide will increase by a specific amount upon adduction with this compound, allowing for the identification of modified peptides by comparing the experimental mass spectrum to a theoretical digest of known proteins. The use of isotopically labeled versions of N-aryl iodoacetamides, such as deuterated N-phenyl iodoacetamide, can aid in the quantitative analysis of cysteine reactivity by MALDI-TOF MS. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides more detailed information by sequencing the modified peptides. nih.gov After chromatographic separation, peptides are fragmented in the mass spectrometer, and the resulting fragmentation pattern is used to determine the amino acid sequence and pinpoint the exact site of modification. biorxiv.org This technique is highly sensitive and can identify adducts even on low-abundance proteins. The use of iodoacetamide in conjunction with other alkylating agents like acrylamide (B121943) in differential labeling strategies can also be employed for quantitative proteomics via LC-MS/MS. nih.gov
Table 1: Mass Spectrometry Techniques for Adduct Identification
| Technique | Principle | Application for this compound | Key Advantages |
|---|---|---|---|
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules after laser desorption from a matrix. | Peptide mass fingerprinting to identify proteins based on the mass shift caused by the adduct. | High throughput, relatively simple sample preparation. rockefeller.edu |
| LC-MS/MS | Separates peptides by liquid chromatography before tandem mass spectrometry for sequencing. | Precise identification of the modified amino acid residue within the protein sequence. | High sensitivity and specificity, provides sequence information. nih.gov |
Click Chemistry-Enabled Target Identification and Enrichment
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, is a powerful bioorthogonal ligation reaction used in chemical biology to label and enrich biomolecules. researchgate.netthermofisher.com To apply this method for target identification of this compound, a modified version of the probe containing either a terminal alkyne or an azide (B81097) group would be synthesized.
For example, an alkyne-tagged analogue, such as N-(4-butylphenyl)-2-iodo-N'-(prop-2-yn-1-yl)acetamide, could be used. This probe would be introduced to a biological system where it would covalently bind to its protein targets via the iodoacetamide moiety. researchgate.net After binding, the proteome is lysed, and a reporter tag containing a complementary azide group (e.g., biotin-azide or a fluorescent-azide) is "clicked" onto the alkyne-tagged probe-protein conjugate. nih.govnih.gov The biotin tag allows for the enrichment of the adducted proteins using streptavidin affinity chromatography, effectively isolating them from the rest of the proteome for subsequent identification by mass spectrometry. This approach significantly reduces the complexity of the sample and enhances the detection of low-abundance targets.
Table 2: Click Chemistry Workflow for Target Identification
| Step | Description | Purpose |
|---|---|---|
| 1. Probe Synthesis | Synthesize an analogue of this compound containing a bioorthogonal handle (alkyne or azide). | To create a probe that can participate in click chemistry reactions. nih.gov |
| 2. Cellular Labeling | Incubate cells or cell lysates with the functionalized probe. | The probe covalently binds to its protein targets. |
| 3. Click Reaction | Add a reporter tag (e.g., biotin-azide) and a copper(I) catalyst. | To attach a purification handle (biotin) to the probe-protein adducts. nih.gov |
| 4. Enrichment | Use streptavidin-coated beads to pull down the biotinylated proteins. | To isolate the target proteins from the complex proteome. |
| 5. Identification | Elute the enriched proteins and identify them using mass spectrometry (e.g., LC-MS/MS). | To determine the identity of the proteins that interacted with the probe. |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of N-Aryl Substituents on Activity and Specificity
The N-aryl group of N-(4-butylphenyl)-2-iodoacetamide plays a pivotal role in modulating its biological activity and target specificity. The nature and position of substituents on this phenyl ring can dramatically alter the compound's electronic and steric properties, thereby influencing its binding affinity and interaction with target proteins.
Research on related N-phenylacetamide derivatives has demonstrated that the introduction of various substituents on the phenyl ring—ranging in size, lipophilicity, and electronic properties (such as chloro, bromo, methyl, and methoxy (B1213986) groups)—significantly impacts their inhibitory activity. nih.gov For instance, in a study on N-phenylacetamide-based carbonic anhydrase inhibitors, the presence and type of substituent on the phenylacetamide moiety were evaluated to understand the interaction with the enzyme's active site. nih.gov
The influence of N-aryl substituents has also been explored in the context of matrix metalloproteinase inhibitors (MMPIs). A study on N-arylsulfonamido-D-valines revealed that modifications to the N-aryl group could fine-tune the inhibitory potency and selectivity against different MMP isoforms. nih.gov Specifically, introducing moieties capable of forming additional interactions, such as hydrogen bonds or hydrophobic contacts, can enhance binding affinity.
Role of the Butyl Moiety in Molecular Recognition and Biological Interactions
The butyl group attached to the phenyl ring of this compound is a critical determinant of its molecular recognition and biological interactions. This alkyl chain primarily contributes to the molecule's hydrophobicity, which can significantly influence its binding to target proteins, particularly within hydrophobic pockets.
In studies of related compounds, the presence and nature of alkyl substituents have been shown to be crucial for activity. For example, in a series of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) derivatives, the tert-butyl group was found to be important for their antagonist activity at the TRPV1 receptor. researchgate.net This suggests that the hydrophobic interactions provided by the butyl group are essential for anchoring the molecule within the binding site of the target protein.
The flexibility of the butyl chain can also allow for an induced fit, enabling the molecule to adopt an optimal conformation for binding. This conformational adaptability can be advantageous in maximizing contact with the protein surface and enhancing binding affinity. The position of the butyl group on the phenyl ring is also a key factor. The para-substitution pattern in this compound places the butyl group at a position that can allow it to project into a specific sub-pocket of the target protein, thereby contributing to both potency and selectivity.
Impact of the Iodoacetamide (B48618) Electrophilic Warhead
The iodoacetamide group in this compound functions as an electrophilic "warhead," a key feature for covalent inhibitors. nih.govnih.gov This reactive moiety is designed to form a stable covalent bond with a nucleophilic amino acid residue, most commonly a cysteine, within the active site of a target protein. biosolveit.de This irreversible or slowly reversible binding can lead to prolonged inhibition and enhanced therapeutic efficacy. researchgate.net
The reactivity of the iodoacetamide warhead is a critical parameter that must be carefully tuned. biosolveit.de While a highly reactive warhead can lead to potent inhibition of the intended target, it also carries the risk of non-specific binding to other proteins, which can result in off-target effects and toxicity. biosolveit.de The iodine atom in the iodoacetamide group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.
The design of covalent inhibitors often involves optimizing the balance between the warhead's reactivity and the non-covalent binding affinity of the rest of the molecule. nih.gov The initial non-covalent binding event, driven by interactions of the N-(4-butylphenyl) portion of the molecule, serves to position the iodoacetamide warhead in close proximity to the target nucleophile. nih.gov This pre-orientation significantly increases the effective concentration of the warhead at the desired site, promoting selective covalent modification.
Recent advancements in drug discovery have seen the development of a wide array of electrophilic warheads with varying reactivities and targeting specificities. nih.govresearchgate.net The iodoacetamide moiety remains a valuable tool in this arsenal, particularly for targeting cysteine residues, which are often found in the active sites of enzymes. mdpi.com
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate and predict the structure-activity relationships of molecules like this compound. These in silico techniques offer insights into molecular interactions that are often difficult to obtain through experimental methods alone.
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For this compound, docking simulations can be employed to visualize its binding mode within the active site of a potential target. These simulations can help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and the proximity of the iodoacetamide warhead to a nucleophilic residue. rasayanjournal.co.in
Studies on structurally related compounds have successfully used molecular docking to predict binding conformations and affinities. For instance, docking studies of N-phenylacetamide-based inhibitors with carbonic anhydrase have provided valuable insights into their binding modes. nih.gov Similarly, docking has been used to understand the interactions of N-(4-tert-butylphenyl) derivatives with the TRPV1 receptor. researchgate.net The results of these simulations can guide the design of new analogs with improved binding affinity and selectivity. For covalent inhibitors, specialized covalent docking protocols can be used to model the formation of the covalent bond between the iodoacetamide warhead and the target residue. nih.gov
| Compound Class | Target | Key Finding from Docking | Reference |
|---|---|---|---|
| N-phenylacetamide derivatives | Carbonic Anhydrase | Predicted binding conformations and affinities, guiding substituent choice. | nih.gov |
| N-(4-tert-butylphenyl) derivatives | TRPV1 Receptor | Explained interactions of active ligands with the binding site. | researchgate.net |
| Photoreactive bupropion (B1668061) derivative | Nicotinic Acetylcholine Receptors | Indicated interaction with specific amino acid rings within the ion channel. | nih.gov |
Density Functional Theory (DFT) for Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. In the context of this compound, DFT calculations can be used to analyze the reactivity of the iodoacetamide warhead. rsc.org By calculating properties such as the distribution of electron density and the energies of molecular orbitals, DFT can provide a quantitative measure of the electrophilicity of the carbon atom targeted for nucleophilic attack.
This information is crucial for understanding how modifications to other parts of the molecule, such as the N-aryl substituents, might influence the reactivity of the warhead. For example, DFT can be used to predict whether an electron-withdrawing group on the phenyl ring will increase the electrophilicity of the iodoacetamide and thus its reaction rate with a target nucleophile. These theoretical predictions can help in the rational design of covalent inhibitors with optimized reactivity profiles.
Quantitative Structure-Activity Relationships (QSAR, CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are built by correlating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with the observed activity data. mdpi.com
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful tools. mdpi.com These methods generate 3D contour maps that visualize the regions around a molecule where modifications are likely to increase or decrease activity. nih.govnih.gov
CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activity. mdpi.com
CoMSIA is an extension of CoMFA that includes additional descriptor fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors, often providing a more detailed picture of the SAR. mdpi.com
For a series of analogs of this compound, 3D-QSAR studies could provide valuable guidance for further optimization. By analyzing the CoMFA and CoMSIA contour maps, medicinal chemists can identify specific locations on the molecule where adding or removing certain functional groups would be beneficial for enhancing potency. Studies on other N-phenylacetamide and related derivatives have successfully employed these methods to build predictive models and guide the design of novel inhibitors. nih.govmdpi.com
| Method | Key Application in SAR | Typical Output | Reference |
|---|---|---|---|
| QSAR | Relates chemical structure to biological activity using mathematical models. | Equations correlating molecular descriptors with activity. | mdpi.com |
| CoMFA | Correlates steric and electrostatic fields with biological activity. | 3D contour maps for steric and electrostatic contributions. | mdpi.comnih.gov |
| CoMSIA | Extends CoMFA with hydrophobic, H-bond donor, and H-bond acceptor fields. | Detailed 3D contour maps for multiple physicochemical properties. | mdpi.comnih.gov |
Cellular and Biochemical Investigations of N 4 Butylphenyl 2 Iodoacetamide
In Vitro Cellular Assays for Biological Activity Evaluation
Cell Proliferation and Growth Inhibition Studies
No data is available from published studies on the effects of N-(4-butylphenyl)-2-iodoacetamide on cell proliferation or its potential growth-inhibitory properties against any cell lines.
Cell Cycle Progression Analysis
There are no published findings that have analyzed the impact of this compound on cell cycle progression in any cell type.
Cytoskeletal Integrity Assessment via Immunofluorescence Microscopy
No research has been published that assesses the effects of this compound on cytoskeletal integrity using methods such as immunofluorescence microscopy.
Biochemical Characterization of Target Engagement
Enzyme Inhibition Kinetics and Mechanism
Specific data on the enzyme inhibition kinetics or the mechanism of inhibition for this compound is not present in the available scientific literature. While iodoacetamide (B48618) is a known irreversible inhibitor of cysteine peptidases ebi.ac.ukwikipedia.org, the specific kinetic parameters and target enzymes for the N-(4-butylphenyl) derivative have not been determined.
Protein Adduct Formation and Quantification (e.g., Western Blot, SDS-PAGE)
There are no studies that have specifically identified or quantified protein adducts formed by this compound within cells. Techniques such as Western Blot or SDS-PAGE have not been used to investigate the specific protein targets of this compound.
Pathways and Signaling Cascades Perturbed by this compound Activity
While direct experimental studies on this compound are limited in publicly available literature, its chemical structure, featuring an iodoacetamide group, allows for informed predictions of its biochemical behavior. The iodoacetamide moiety is a well-known alkylating agent that reacts with thiol groups, particularly the cysteine residues in proteins. This reactivity is central to its biological effects. The following sections describe the likely pathways perturbed by this compound, based on research on iodoacetamide and structurally related N-aryl acetamide (B32628) compounds.
Modulation of Cellular Redox State and Oxidative Stress
The presence of the iodoacetamide functional group strongly suggests that this compound is a potent modulator of the cellular redox state, likely inducing oxidative stress through the alkylation of key antioxidant molecules and enzymes. Iodoacetamide (IAA) is recognized for its ability to cause a rapid and significant decrease in cellular glutathione (B108866) (GSH) levels. nih.gov GSH is a critical non-enzymatic antioxidant that protects cells from damage by reactive oxygen species (ROS).
The mechanism of action involves the covalent binding of the iodoacetamide moiety to the thiol group of GSH, depleting the cellular pool of this vital antioxidant. nih.gov This depletion compromises the cell's ability to neutralize ROS, leading to a state of oxidative stress. Research on various haloacetamides has shown that the iodo- derivative (iodoacetamide) is generally more reactive and toxic than its bromo- or chloro- counterparts, a characteristic attributed to its higher electrophilic softness which enhances its reactivity with thiols. researchgate.net
The induction of oxidative stress by iodoacetamide-like compounds triggers cellular defense mechanisms. One such pathway is the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive, but upon exposure to electrophilic or oxidative stress, it is released and translocates to the nucleus to activate the transcription of antioxidant response element (ARE)-containing genes. researchgate.net These genes code for a variety of protective proteins, including enzymes involved in GSH synthesis and recycling. However, the severe and rapid depletion of GSH by iodoacetamide can overwhelm these protective responses, leading to cellular damage.
Table 1: Key Molecules in Iodoacetamide-Induced Redox Modulation
| Molecule/Pathway | Role in Redox Homeostasis | Effect of Iodoacetamide-like Compounds |
| Glutathione (GSH) | Major cellular antioxidant, detoxifies ROS. | Rapid depletion due to direct alkylation. nih.gov |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolytic enzyme with a critical cysteine residue. | Irreversibly inhibited by alkylation. nih.gov |
| Nrf2/ARE Pathway | Transcription factor system for antioxidant defense. | Activated in response to electrophilic stress. researchgate.net |
| Reactive Oxygen Species (ROS) | Chemically reactive molecules containing oxygen. | Accumulate due to compromised antioxidant defenses. |
Activation of Apoptotic Signaling Pathways
The induction of significant oxidative stress and alkylation of essential proteins by this compound is anticipated to trigger programmed cell death, or apoptosis. Studies on structurally similar compounds, such as N-(4-hydroxyphenyl)retinamide (4HPR), which also possesses an N-phenylacetamide core, provide insight into the potential apoptotic pathways activated.
Research has demonstrated that compounds like 4HPR can induce apoptosis through the activation of specific caspase cascades. One primary pathway involves the activation of caspase-8. nih.gov This initiator caspase can be activated in a manner independent of death receptors like Fas. nih.gov Once activated, caspase-8 can initiate a downstream cascade leading to the execution of apoptosis.
Furthermore, the significant generation of ROS, as discussed in the previous section, is a well-established trigger for the mitochondrial pathway of apoptosis. nih.gov ROS can cause permeabilization of the lysosomal membrane, leading to the release of lysosomal proteases like cathepsin D into the cytosol. nih.gov This event can, in turn, contribute to mitochondrial dysfunction, characterized by the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov
The released cytochrome c participates in the formation of the apoptosome, a large protein complex that activates caspase-9. nih.gov Both caspase-8 (from the extrinsic-like pathway) and caspase-9 (from the intrinsic mitochondrial pathway) converge to activate the executioner caspase, caspase-3. nih.govnih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage. nih.gov Apoptosis can be significantly blocked by general caspase inhibitors, underscoring the central role of this enzyme family in the cell death process induced by such compounds. nih.gov
Table 2: Key Mediators in Apoptotic Pathways
| Protein | Pathway | Function in Apoptosis |
| Caspase-8 | Extrinsic/Death Receptor-independent | Initiator caspase, activates downstream executioner caspases. nih.gov |
| Reactive Oxygen Species (ROS) | Intrinsic Pathway Trigger | Induces lysosomal and mitochondrial damage. nih.gov |
| Cytochrome c | Intrinsic/Mitochondrial | Released from mitochondria, essential for apoptosome formation. nih.gov |
| Caspase-9 | Intrinsic/Mitochondrial | Initiator caspase activated by the apoptosome. nih.gov |
| Caspase-3 | Common Executioner | Executioner caspase, cleaves cellular targets to execute apoptosis. nih.govnih.gov |
| Bcl-xL | Anti-apoptotic Protein | Its expression may be decreased, promoting apoptosis. nih.gov |
Preclinical Research Models and in Vivo Studies of N 4 Butylphenyl 2 Iodoacetamide Excluding Clinical Human Data
Utilization in Animal Models for Efficacy Studies (e.g., Chick Chorioallantoic Membrane (CAM) Assay)
No studies were identified that have utilized N-(4-butylphenyl)-2-iodoacetamide in any animal models for the assessment of its efficacy. There is no data on its effects in established research models such as the Chick Chorioallantoic Membrane (CAM) assay, which is frequently used to evaluate the anti-angiogenic or anti-tumor properties of novel compounds.
Biodistribution and Pharmacodynamic Profiling in Research Models
There is a complete lack of information regarding the biodistribution of this compound in any research model. Consequently, no data exists on its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, its pharmacodynamic profile, which would describe the biochemical and physiological effects of the compound on a living organism, remains uncharacterized.
Assessment of Molecular Effects in Whole Organism Contexts
No in vivo studies have been published that investigate the molecular effects of this compound. The specific molecular targets and pathways that may be modulated by this compound in a whole organism have not been elucidated.
Advanced Applications and Methodological Contributions of N 4 Butylphenyl 2 Iodoacetamide in Research
Proteomics Beyond Cysteine Profiling
N-(4-butylphenyl)-2-iodoacetamide, as a member of the iodoacetamide (B48618) family of reagents, serves as a valuable tool in mass spectrometry-based proteomics. Its primary function is the alkylation of cysteine residues within proteins. This chemical modification is a critical step in many proteomic workflows, preventing the re-formation of disulfide bonds and ensuring proteins remain in a denatured state, which is essential for effective enzymatic digestion and subsequent analysis. creative-proteomics.com The alkylation process with iodoacetamide-based reagents is known to be efficient and generally proceeds to completion under mild conditions. nih.gov
Peptide Mapping and Protein Identification
Peptide mapping is a cornerstone technique in proteomics for identifying and characterizing proteins. creative-proteomics.com The process involves the enzymatic digestion of a protein into smaller peptide fragments, which are then analyzed by mass spectrometry to generate a unique "fingerprint" of peptide masses. creative-proteomics.comthermofisher.com For accurate and comprehensive results, it is crucial to achieve maximum sequence coverage, meaning the successful detection of as many constituent peptides as possible. nih.gov
The use of alkylating agents like this compound is integral to this process. By modifying cysteine residues, the reagent prevents disulfide bond formation that can interfere with enzymatic cleavage and lead to incomplete protein digestion. nih.gov This ensures a more predictable and complete fragmentation of the protein by proteases like trypsin. The resulting peptide mixture, containing the stably modified cysteine residues, can then be analyzed by techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). creative-proteomics.comnih.gov The mass shift caused by the addition of the N-(4-butylphenyl)acetamido group to cysteine-containing peptides is a known quantity, allowing search algorithms to correctly identify these peptides from protein sequence databases. creative-proteomics.comnih.gov This positional information from N-terminal peptides, for example, can significantly reduce the complexity of database searches and enhance the confidence of protein identification. liverpool.ac.uk
Relative Protein Quantitation using Light and Heavy Forms
A sophisticated application of iodoacetamide-based reagents in proteomics is for the relative quantification of proteins between different samples. This is achieved by synthesizing isotopically labeled "heavy" and unlabeled "light" versions of the alkylating agent. While no direct studies detailing light and heavy forms of this compound were found, the principle is well-established with structurally similar compounds like N-t-butyliodoacetamide and 2-iodo-N-phenylacetamide (iodoacetanilide). nih.gov
The methodology involves labeling two different protein samples with either the light or the heavy reagent. For instance, a control sample could be alkylated with the standard "light" this compound, while a treated sample is alkylated with a "heavy" version containing stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). After alkylation, the samples are combined and processed together. In the mass spectrometer, a peptide containing a cysteine residue will appear as a pair of peaks separated by a specific mass difference corresponding to the mass difference between the light and heavy reagents. nih.gov The ratio of the intensities of these peak pairs directly reflects the relative abundance of that peptide—and by extension, its parent protein—in the original two samples. nih.govnih.gov This approach allows for precise quantification while minimizing experimental variability. nih.govnih.gov
The table below illustrates this principle using known data from related iodoacetamide reagents. nih.gov
| Reagent | Isotopic Form | Mass of Isotope | Mass Increase per Cysteine (Da) | Mass Difference (Da) |
| N-t-butyliodoacetamide | d(0)-light | ¹H | 113 | 9 |
| d(9)-heavy | ²H | 122 | ||
| Iodoacetanilide | d(0)-light | ¹H | 133 | 5 |
| d(5)-heavy | ²H | 138 |
This table demonstrates the principle of using light and heavy forms of iodoacetamide reagents for relative protein quantitation based on published data for analogous compounds. nih.gov
Use as a Chemical Probe in Complex Biological Systems
The reactivity of this compound toward cysteine residues allows it to function as a chemical probe to explore protein structure and function within complex biological environments. By targeting specific cysteine residues, researchers can gain insights into dynamic cellular processes.
Investigating Post-Translational Modifications
Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, which dramatically expand the functional capacity of the proteome. thermofisher.com Peptide mapping is a key method for identifying and locating PTMs such as phosphorylation, glycosylation, and oxidation. creative-proteomics.comthermofisher.com Alkylation of cysteines with reagents like this compound is a critical preparatory step that simplifies the analysis of other PTMs by preventing confounding disulfide bond formation. nih.gov This standardized workflow provides access to peptides that may harbor PTMs, facilitating their identification by mass spectrometry. nih.gov
More directly, iodoacetamide-derived probes have been developed specifically to investigate certain PTMs. For example, a biotinylated tag derived from β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM) was recently created to detect protein polysulfidation (Pr-SₙH), a specific type of oxidative PTM. nih.gov This probe demonstrated superior performance in minimizing off-target reactions and preserving the polysulfide chains during analysis. nih.gov This highlights the potential for developing specialized versions of this compound to target and enrich proteins with specific modifications for further study.
Probing Protein Conformational Changes
Proteins are not static entities; they undergo conformational changes in response to binding partners, cellular signals, or physical forces. nih.govnih.gov These changes are often central to their biological function. This compound can be used to probe such structural dynamics. Cysteine residues that are buried within the folded structure of a protein are typically inaccessible to alkylating agents. However, a conformational change can expose these previously shielded cysteines, making them available for reaction.
Research has shown that applying mechanical force to cells can induce protein unfolding, exposing otherwise shielded cysteine residues that can then be labeled by iodoacetamide-based probes. nih.gov Similarly, the binding of a ligand, such as ATP to an enzyme, can trigger conformational shifts that alter the chemical environment and accessibility of specific cysteine residues. nih.gov By comparing the labeling pattern of a protein with this compound under different conditions (e.g., with and without a specific stimulus), researchers can identify regions of the protein that undergo structural changes. If the probe is modified to be fluorescent, these changes can even be monitored in real-time. nih.gov
Integration with Bioorthogonal Chemical Reporter Strategies
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.netnih.gov A common bioorthogonal strategy involves two steps: first, a biomolecule of interest is metabolically or chemically labeled with a "chemical reporter"—a small, inert functional group like an azide (B81097) or an alkyne. nih.govnih.gov Second, a probe molecule containing a complementary functional group (e.g., a phosphine (B1218219) for an azide in the Staudinger ligation, or an alkyne/azide for copper-catalyzed click chemistry) is introduced. researchgate.netnih.gov This probe can be appended with a tag for visualization (a fluorophore) or enrichment (biotin). nih.gov
While this compound itself is not bioorthogonal, its framework can be readily adapted for such strategies. By synthesizing a derivative of this compound that incorporates a bioorthogonal handle, such as an azide or a terminal alkyne group, it could be transformed into a powerful chemical reporter. The iodoacetamide moiety would still selectively target accessible cysteine residues on a protein or proteome of interest. Following this covalent labeling, a secondary probe could be attached via a bioorthogonal click reaction. This would allow for the specific and highly efficient tagging of targeted proteins in complex biological mixtures, enabling advanced applications in imaging and affinity purification. researchgate.netnih.gov
Analytical Methodologies for Characterization and Detection of N 4 Butylphenyl 2 Iodoacetamide in Research
Spectroscopic Characterization (e.g., NMR, IR, UV-Vis)
Spectroscopic methods are indispensable for elucidating the molecular structure of a synthesized compound like N-(4-butylphenyl)-2-iodoacetamide and confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary techniques for structural confirmation. For a related compound, N-t-butyliodoacetamide, ¹H NMR in CDCl₃ showed characteristic signals for the amide proton (a broad singlet), the methylene (B1212753) protons of the iodoacetyl group (a singlet), and the protons of the t-butyl group. researchgate.net For this compound, one would expect to see distinct signals corresponding to the protons of the butyl group, the aromatic protons on the phenyl ring, the amide proton (NH), and the methylene protons (CH₂) of the iodoacetyl group. A data table summarizing expected ¹H NMR signals is presented below.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the N-H and C=O stretching of the secondary amide group, C-H stretches for the aromatic and aliphatic parts, and C=C stretching for the aromatic ring.
UV-Vis Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the phenyl ring conjugated with the amide group would give rise to characteristic absorption bands in the UV region. For a similar compound, N2-(p-n-butylphenyl)-2'-deoxyguanosine, UV spectra were instrumental in its characterization. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on standard chemical shift values for similar functional groups.
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Amide (NH) | 7.5 - 8.5 | Broad Singlet |
| Aromatic (C₆H₄) | 7.0 - 7.5 | Multiplet (two doublets) |
| Iodoacetyl (CH₂) | 3.7 - 4.0 | Singlet |
| Butyl (α-CH₂) | 2.5 - 2.7 | Triplet |
| Butyl (β, γ-CH₂) | 1.3 - 1.7 | Multiplet |
| Butyl (δ-CH₃) | 0.9 - 1.0 | Triplet |
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, LC-MS, UPLC)
Chromatographic methods are essential for separating the compound from reaction byproducts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is the standard method for purity assessment of non-volatile organic compounds. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with an acid modifier like formic or trifluoroacetic acid would be typical. The compound's purity is determined by integrating the area of its peak relative to the total peak area in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique couples the separation power of liquid chromatography with the detection specificity of mass spectrometry. It is the definitive method for confirming the identity of the compound in a mixture and assessing its purity. In proteomics, LC-MS is used to identify peptides that have been alkylated by iodoacetamide (B48618) reagents. nih.govmdpi.comnih.gov
Ultra-High-Performance Liquid Chromatography (UPLC) : UPLC is a high-resolution version of HPLC that uses smaller particle-size columns to achieve faster separations and greater sensitivity, making it ideal for analyzing complex samples or for high-throughput purity screening.
Mass Spectrometry for Molecular Mass and Adduct Identification (e.g., ESI-MS, MALDI-TOF MS)
Mass spectrometry is used to determine the precise molecular weight of the compound and to identify its adducts with biomolecules.
Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is a soft ionization technique commonly coupled with LC. It would be used to confirm the molecular weight of this compound (Expected [M+H]⁺ ≈ 318.04 g/mol ). In studies of protein alkylation, ESI-MS is crucial for identifying the mass shift that occurs when a cysteine-containing peptide is modified by an iodoacetamide reagent. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) : MALDI-TOF MS is a key technology in proteomics, often used for peptide mass fingerprinting and the analysis of large biomolecules. researchgate.net If this compound were used to label a protein, MALDI-TOF MS could be used to measure the mass of the intact protein to determine the number of incorporated labels or to analyze tryptic peptides to identify specific sites of modification.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₆INO |
| Exact Mass | 317.0277 g/mol |
| Expected [M+H]⁺ | 318.0350 g/mol |
| Expected [M+Na]⁺ | 340.0169 g/mol |
Advanced Detection Methods for Labeled Biomolecules (e.g., Fluorescence Imaging, Western Blotting)
Once a biomolecule is labeled with this compound, its detection often relies on properties introduced by the label or by a secondary reporter group.
Fluorescence Imaging : this compound itself is not fluorescent. To be used in fluorescence imaging, it would first need to be conjugated to a fluorophore, or the alkyne/azide (B81097) "click" chemistry handles could be incorporated into its structure. For instance, iodoacetamide-alkyne probes are used to label proteins, which are then visualized by reaction with a fluorescently-tagged azide via click chemistry. chemrxiv.org
Western Blotting : Western blotting is used to detect specific proteins. If this compound were used to label a protein, its detection via Western blot would require an antibody that specifically recognizes the N-(4-butylphenyl)acetamide-cysteine adduct. Alternatively, and more commonly, the iodoacetamide reagent would be tagged with a hapten like biotin (B1667282). A biotinylated version of this compound could be used to alkylate a target protein, which would then be detected on a Western blot using enzyme-conjugated streptavidin. A similar approach using a biotin tag derived from β-(4-hydroxyphenyl)ethyl iodoacetamide has been developed for the detection of protein polysulfidation. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-butylphenyl)-2-iodoacetamide, and what critical parameters influence reaction efficiency?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 2-iodoacetic acid reacts with 4-butylphenylamine under controlled conditions. Key parameters include:
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the iodo group) .
- Solvent Choice : Polar aprotic solvents like acetonitrile (ACN) enhance reactivity by stabilizing transition states .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., butyl chain integration at δ 1.2–1.6 ppm and iodoacetamide resonance at δ 3.8–4.0 ppm) .
- X-ray Crystallography : Resolves bond lengths (e.g., C–I bond ~2.09 Å) and confirms intramolecular interactions (e.g., C–H···O hydrogen bonds) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 335.03) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HI gas) .
- Waste Disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How do solvent polarity and temperature variations impact the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Solvent Effects : In polar solvents (e.g., DMF), the iodo group exhibits enhanced leaving ability due to stabilization of the transition state, accelerating reactions with nucleophiles like thiols or amines. Non-polar solvents (e.g., toluene) reduce reaction rates by 40–60% .
- Temperature Optimization : Elevated temperatures (50–60°C) improve kinetics but risk decomposition. Lower temperatures (0–10°C) favor selectivity in multi-step syntheses .
Q. What strategies resolve discrepancies between computational predictions (e.g., DFT-calculated NMR shifts) and experimental data for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental H NMR shifts with Density Functional Theory (DFT)-optimized structures using software like Gaussian or ORCA. Adjust solvent effect parameters (e.g., PCM model) to align with observed data .
- Crystallographic Refinement : Use single-crystal X-ray data to validate bond angles and torsional conformations, addressing deviations caused by dynamic effects in solution .
Q. What are the challenges in designing site-specific conjugation experiments using this compound, and how can they be mitigated?
- Methodological Answer :
- Selectivity Issues : The iodoacetamide group may react non-specifically with cysteine residues or other nucleophiles. Mitigation includes:
- pH Control : Conduct reactions at pH 7.0–7.5 to favor thiolate anion formation for selective thiol coupling .
- Competitive Quenching : Add excess β-mercaptoethanol post-reaction to quench unreacted iodoacetamide .
- Steric Hindrance : The bulky 4-butylphenyl group can reduce conjugation efficiency. Use flexible linkers (e.g., PEG spacers) to improve accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
